molecular formula C20H23NOS B12712109 4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine CAS No. 102156-30-9

4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine

Cat. No.: B12712109
CAS No.: 102156-30-9
M. Wt: 325.5 g/mol
InChI Key: RRBJOYMUXGGPSH-UHFFFAOYSA-N
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Description

4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine is a chemical compound that features a morpholine ring substituted with a thioxanthene moiety

Preparation Methods

The synthesis of 4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine typically involves the reaction of thioxanthene derivatives with morpholine under specific conditions. One common method involves the use of a thioxanthene precursor, which is reacted with morpholine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the thioxanthene moiety or the morpholine ring are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a probe for studying biological systems.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals

Mechanism of Action

The mechanism of action of 4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine can be compared with other similar compounds, such as:

    Morpholine derivatives: These compounds share the morpholine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Thioxanthene derivatives:

Properties

CAS No.

102156-30-9

Molecular Formula

C20H23NOS

Molecular Weight

325.5 g/mol

IUPAC Name

4-[1-(9H-thioxanthen-9-yl)propan-2-yl]morpholine

InChI

InChI=1S/C20H23NOS/c1-15(21-10-12-22-13-11-21)14-18-16-6-2-4-8-19(16)23-20-9-5-3-7-17(18)20/h2-9,15,18H,10-14H2,1H3

InChI Key

RRBJOYMUXGGPSH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1C2=CC=CC=C2SC3=CC=CC=C13)N4CCOCC4

Origin of Product

United States

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